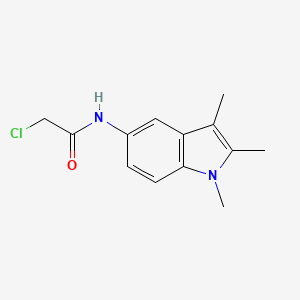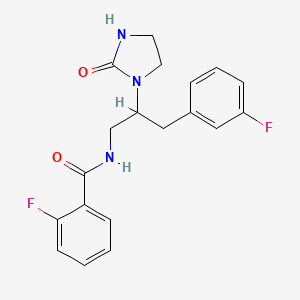
2-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C19H19F2N3O2 and its molecular weight is 359.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Compounds bearing structural similarities to 2-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide have been synthesized with the intent of exploring their potential as antimicrobial agents. A study synthesized fluorine-containing derivatives with pharmacophores such as quinazolinone and 4-thiazolidinone. These compounds demonstrated remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in addressing microbial resistance (Desai, Vaghani, & Shihora, 2013).
Antitumor Activities
Some derivatives have shown potential in antitumor activities, particularly through the inhibition of histone deacetylase (HDA), a mechanism that affects gene expression and can inhibit tumor growth. MS-27-275, a synthetic benzamide derivative similar in function, demonstrated significant in vivo antitumor efficacy against various human tumor cell lines, acting through HDA inhibition (Saito et al., 1999).
PARP Enzyme Inhibition
The optimization of phenyl-substituted benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors has led to compounds with excellent PARP enzyme potency and cellular potency. Such efforts resulted in identifying highly potent inhibitors like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, which demonstrated significant oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2010).
Radiopharmacy Applications
In the field of radiopharmacy, fluorine-containing compounds are synthesized for their use as radiotracers in clinical imaging. One study focused on the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two radiotracers used for imaging hypoxia and tau pathology, respectively. These compounds were produced through direct 18F-fluorination or 18F-fluoroalkylation, demonstrating the versatility of fluorinated compounds in developing tools for disease diagnosis and research (Ohkubo et al., 2021).
Properties
IUPAC Name |
2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-14-5-3-4-13(10-14)11-15(24-9-8-22-19(24)26)12-23-18(25)16-6-1-2-7-17(16)21/h1-7,10,15H,8-9,11-12H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXLBUVIRLGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
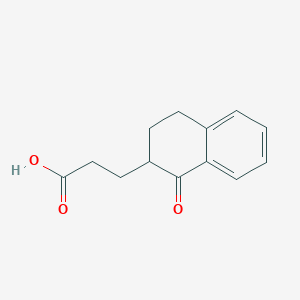

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)


![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)
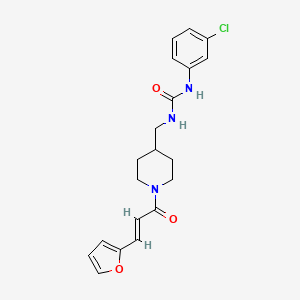

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)
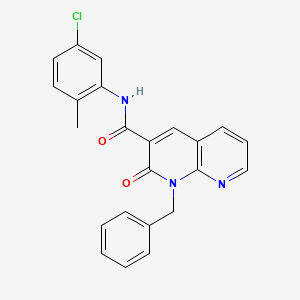

![N-Methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2826316.png)
